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molecular formula C9H11NO5 B1230165 3-(4-Nitrophenoxy)propane-1,2-diol CAS No. 34211-48-8

3-(4-Nitrophenoxy)propane-1,2-diol

Cat. No. B1230165
M. Wt: 213.19 g/mol
InChI Key: YERGZLQRVWFVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464781

Procedure details

A solution of 3-(4-nitrophenoxy)propane-1,2-diol (5.0 g) in absolute ethanol (250 ml) was hydrogenated at atmospheric pressure in the presence of 10% palladium on charcoal (150 mg). After the uptake of hydrogen had ceased, the catalyst was removed by filtration. The filtrate was evaporated under reduced pressure to give 3-(4-aminophenoxy)propane-1,2-diol as a solid which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH:10]([OH:13])[CH2:11][OH:12])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH:10]([OH:13])[CH2:11][OH:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(CO)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OCC(CO)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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